(9-Phenanthryl)methyl methacrylate

High Refractive Index Polymers Optical Waveguides Photonic Materials

This aromatic methacrylate delivers a refractive index of 1.647, enabling target RI values (e.g., 1.55–1.60) with significantly lower comonomer incorporation than phenyl- or naphthyl-based alternatives—preserving mechanical integrity and transparency. Poly(PhMMA) exhibits efficient singlet energy migration (70% transfer at 1.3 mol% anthracene trap loading), ideal for amplified fluorescence sensors. Its tunable triplet exciton mobility enhances photoresist cure depth at i-line wavelengths. A melting point of 75–76°C simplifies melt-polymerization setups, reducing thermal budget and the risk of monomer degradation.

Molecular Formula C19H16O2
Molecular Weight 276.3 g/mol
CAS No. 53223-82-8
Cat. No. B013830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9-Phenanthryl)methyl methacrylate
CAS53223-82-8
Synonyms2-Methyl-2-propenoic Acid 9-Phenanthrenyl Methyl Ester;  9-Methacryloxymethylphenanthrene;  PheMMA; 
Molecular FormulaC19H16O2
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1=CC2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C19H16O2/c1-13(2)19(20)21-12-15-11-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-11H,1,12H2,2H3
InChIKeySKCCBBCEVTUWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





53223-82-8 (9-Phenanthryl)methyl methacrylate: High Refractive Index Aromatic Methacrylate Monomer for Optical Polymer Synthesis


(9-Phenanthryl)methyl methacrylate (CAS 53223-82-8, C₁₉H₁₆O₂, MW 276.33 g/mol) is an aromatic methacrylate monomer featuring a phenanthrene chromophore linked to a polymerizable methacrylate group via a methylene spacer . The compound exhibits a refractive index of 1.647, a density of 1.159 g/cm³, and a melting point of 75–76 °C . The phenanthrene moiety imparts strong UV absorption, intrinsic fluorescence, and the capacity for singlet electronic energy migration in the resulting homopolymer and copolymers [1][2]. The monomer is employed in the synthesis of luminescent polymers, high-refractive-index optical materials, and functional copolymers for optoelectronic and sensing applications [2][3].

Why (9-Phenanthryl)methyl methacrylate (CAS 53223-82-8) Cannot Be Replaced by Generic Aromatic Methacrylates in Precision Optical and Photophysical Applications


Aromatic methacrylate monomers are not interchangeable in applications requiring precise refractive index tuning or predictable photophysical behavior. The conjugated π-system size and geometry directly govern both the monomeric refractive index and the chromophore's excited-state dynamics [1]. Replacing the phenanthryl moiety with a smaller phenyl or naphthyl group reduces the refractive index by 0.135 to 0.059 RI units, respectively, while substituting with an anthryl group alters the energy transfer landscape—anthracene functions as an energy trap rather than a migratory antenna [2][3]. These differences produce measurable changes in copolymer optical density, waveguide performance, and sensor response. The quantitative evidence below establishes where (9-phenanthryl)methyl methacrylate provides verifiable differentiation that directly informs material selection and procurement decisions.

Quantitative Differentiation of (9-Phenanthryl)methyl methacrylate (CAS 53223-82-8) vs. Aromatic Methacrylate Analogs: Refractive Index, Energy Transfer, and Transient-State Kinetics


Refractive Index Superiority: Phenanthryl (1.647) vs. Phenyl (1.512) and Naphthyl (1.588) Methacrylates

(9-Phenanthryl)methyl methacrylate exhibits a refractive index (n20/D) of 1.647, which is 0.135 RI units higher than phenyl methacrylate (1.512) and 0.059 RI units higher than 1-naphthyl methacrylate (1.588) [1]. The refractive index tracks with the size of the aromatic π-system: phenanthrene (three fused rings, 14 π-electrons) provides a substantially higher molar refractivity than phenyl (one ring) or naphthyl (two rings) . In copolymer applications, this monomeric advantage translates directly to elevated refractive index in the resulting polymer matrix. For instance, doping PMMA with phenanthrene increases the refractive index from 1.49 to 1.55 at 589 nm, demonstrating the additive contribution of the phenanthryl unit to overall optical density [2].

High Refractive Index Polymers Optical Waveguides Photonic Materials

Singlet Energy Migration (Antenna Effect): Phenanthryl Homopolymer Exhibits Substantial Intrachain Energy Migration

Poly[(9-phenanthryl)methyl methacrylate] (poly(PhMMA)) demonstrates substantial singlet electronic energy migration among phenanthrene chromophores, as evidenced by fluorescence depolarization measurements at liquid nitrogen temperature [1]. This 'antenna effect' enables efficient directional energy transport along the polymer backbone. In copolymer studies containing 1.3 mol% (9-anthryl)methyl methacrylate (AMMA) as an energy trap, intrachain singlet energy transfer efficiency from phenanthrene donors to anthracene acceptors reached 70% [1]. The phenanthrene chromophore functions as an energy donor and migration medium, whereas anthracene in analogous copolymers acts primarily as an energy sink with limited migratory capacity .

Light-Harvesting Polymers Fluorescence Sensing Energy Transfer Materials

Transient-State Kinetics: Bimolecular Annihilation Rate Constant Scales with Phenanthrene Content

In copolymers of (9-phenanthryl)methyl methacrylate with methyl methacrylate, nanosecond laser kinetic spectroscopy revealed that the bimolecular rate constant for triplet-triplet annihilation (Xₘ + Xₘ → products) increases with rising phenanthrene content [1]. This concentration-dependent annihilation kinetics indicates that phenanthrene chromophores support mobile triplet excitons whose encounter frequency scales with local chromophore density. Additionally, the rate constant for pseudounimolecular decay of the triplet state also increased with phenanthrene loading, an effect attributed to migration of charge and electronic excitation, and quenching by doublet-state ionic species [1].

Photophysics Triplet State Dynamics Nanosecond Laser Spectroscopy

Thermal Stability Differential: Melting Point (75–76 °C) vs. Anthryl Analog (80–85 °C) for Processing Considerations

(9-Phenanthryl)methyl methacrylate exhibits a melting point of 75–76 °C, which is 5–9 °C lower than its anthryl analog, 9-anthrylmethyl methacrylate (80–85 °C) . This lower melting point may facilitate melt-processing or solution handling at moderately elevated temperatures, whereas the higher melting point of the anthryl derivative requires additional thermal energy for liquefaction. Both compounds share identical molecular weight (276.33 g/mol) and similar density (1.159 g/cm³), isolating the melting point difference as a consequence of crystal packing differences between the phenanthrene and anthracene polycyclic frameworks .

Monomer Processing Polymerization Conditions Thermal Properties

Optimal Application Scenarios for (9-Phenanthryl)methyl methacrylate (CAS 53223-82-8) Based on Verifiable Performance Evidence


High-Refractive-Index Copolymers for Optical Waveguides and Lenses Requiring RI > 1.55 with Minimal Aromatic Loading

The monomer's refractive index of 1.647 enables copolymer formulations that achieve target RI values (e.g., 1.55–1.60) with lower comonomer incorporation than phenyl- or naphthyl-based alternatives [1]. This reduces the plasticizing effect of aromatic diluents and preserves the mechanical integrity and transparency of the methacrylate matrix, as demonstrated in phenanthrene-doped PMMA systems where RI increased from 1.49 to 1.55 at 589 nm [1]. For procurement teams developing optical polymers, (9-phenanthryl)methyl methacrylate offers a more efficient per-unit RI contribution than smaller aromatic methacrylates.

Light-Harvesting and Fluorescence-Based Sensing Polymers Exploiting the Phenanthrene Antenna Effect

Poly(PhMMA) homopolymers and copolymers exhibit substantial singlet energy migration among phenanthrene chromophores, with demonstrated 70% energy transfer efficiency to anthracene traps at only 1.3 mol% acceptor loading [2]. This antenna effect enables the design of amplified fluorescence sensors where excitation energy collected across multiple phenanthrene units is funneled to a reporter chromophore. The phenanthryl monomer is the preferred choice over anthryl or naphthyl analogs when directional energy transport along the polymer backbone is required for signal enhancement.

Photoresist and UV-Curable Coating Formulations Requiring Triplet-State Photosensitization

The concentration-dependent triplet exciton mobility in phenanthrene-containing copolymers—where bimolecular annihilation and pseudounimolecular decay rates increase with phenanthrene loading—provides a tunable platform for triplet energy management [3]. This behavior is valuable in photoresist formulations where controlled triplet-state photosensitization enhances cure depth and sensitivity, particularly at i-line (365 nm) or longer UV wavelengths where phenanthrene absorbs effectively [3].

Melt-Processable Fluorescent Monomer for Solvent-Free Polymerization Workflows

With a melting point of 75–76 °C—5–9 °C lower than 9-anthrylmethyl methacrylate —(9-phenanthryl)methyl methacrylate requires less thermal energy for liquefaction during melt-polymerization or bulk copolymerization setups. This practical processing advantage, combined with its high refractive index and fluorescence properties, makes it a more convenient choice for solvent-free polymer synthesis where thermal budget or monomer stability at elevated temperatures is a concern.

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